Taxinine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Taxinine A is a natural product found in Taxus cuspidata, Taxus mairei, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

Taxinine A and its analogues have been studied extensively for their anticancer properties, particularly in overcoming multidrug resistance (MDR) in tumor cells. Research indicates that certain analogues of this compound can enhance the effectiveness of conventional chemotherapeutic agents like vincristine. For instance, one study demonstrated that a Taxinine analogue significantly increased the intracellular concentration of rhodamine 123 in resistant tumor cells, suggesting its potential as an MDR modifier . In vivo studies further confirmed that this analogue, when combined with vincristine, inhibited tumor growth more effectively than either compound alone .

Antimicrobial and Anti-inflammatory Activities

Beyond its anticancer applications, this compound has shown promise in antimicrobial and anti-inflammatory contexts. Extracts from Taxus species have been noted for their antibacterial properties, which may be attributed to the presence of this compound and related compounds. These extracts have demonstrated effectiveness against several bacterial strains, indicating potential applications in treating infections .

Pharmacological Insights and Case Studies

A comprehensive review of the pharmacological activities associated with Taxus spp. highlights the diverse biological effects of this compound. For example, studies have revealed its antioxidant properties, which could play a role in mitigating oxidative stress-related diseases . Additionally, clinical trials are underway to explore the broader therapeutic applications of Taxus extracts containing this compound.

Case Study: Combination Therapy with Vincristine

- Objective : To evaluate the efficacy of this compound analogues in enhancing vincristine's anticancer effects.

- Method : In vitro assays were conducted on KB/V cell lines followed by in vivo testing on tumor xenografts.

- Results : The combination treatment resulted in significant tumor growth inhibition compared to controls, demonstrating the potential for this compound analogues in combination therapies against resistant cancers .

Synthesis and Structural Modifications

Recent advancements in synthetic chemistry have enabled the modification of this compound to create novel analogues with enhanced biological activities. Researchers have successfully synthesized various derivatives that exhibit improved potency against tumor cells and altered pharmacokinetic profiles . This aspect is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Propiedades

Fórmula molecular |

C26H36O8 |

|---|---|

Peso molecular |

476.6 g/mol |

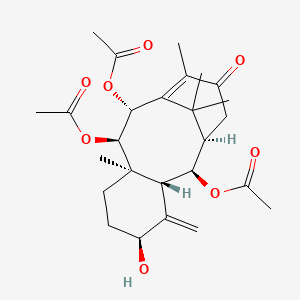

Nombre IUPAC |

[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-2-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |

InChI |

InChI=1S/C26H36O8/c1-12-18(30)9-10-26(8)21(12)22(32-14(3)27)17-11-19(31)13(2)20(25(17,6)7)23(33-15(4)28)24(26)34-16(5)29/h17-18,21-24,30H,1,9-11H2,2-8H3/t17-,18-,21-,22+,23+,24-,26+/m0/s1 |

Clave InChI |

OQXJKHGIAZCMBX-SOIIJPRYSA-N |

SMILES isomérico |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)O)C)OC(=O)C)OC(=O)C |

Sinónimos |

taxinine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.